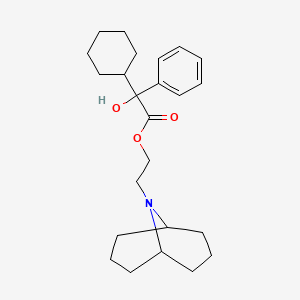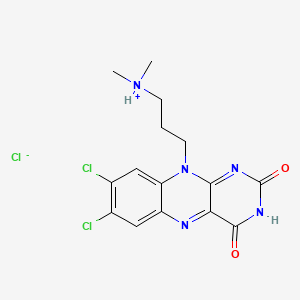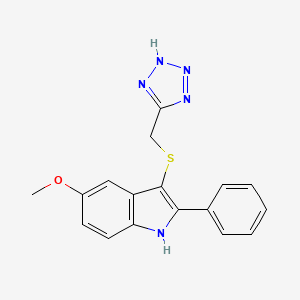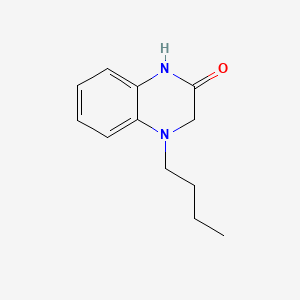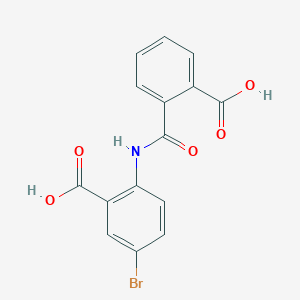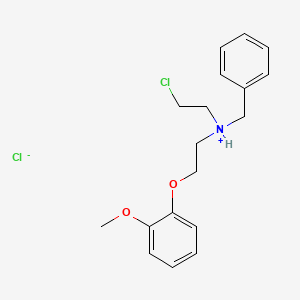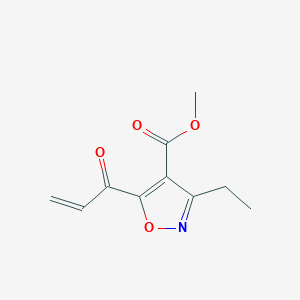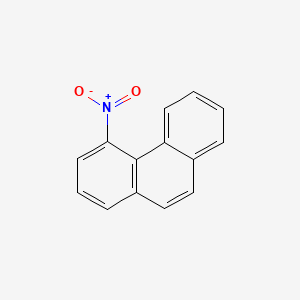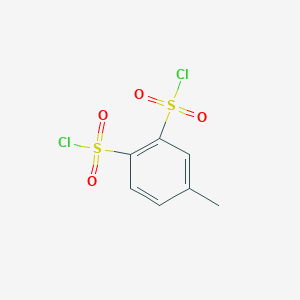
Toluene-3,4-disulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-3,4-disulfonyl chloride, also known as 4-methylbenzene-1,2-disulfonyl chloride, is an organosulfur compound with the molecular formula C7H6Cl2O4S2. It is a derivative of toluene where two sulfonyl chloride groups are attached to the benzene ring at the 3 and 4 positions. This compound is widely used in organic synthesis and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Toluene-3,4-disulfonyl chloride can be synthesized through several methods. One common method involves the reaction of toluene with chlorosulfonic acid, followed by the addition of phosphorus pentachloride. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorosulfonation of toluene. The process includes the use of chlorosulfonic acid and sulfuryl chloride, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Toluene-3,4-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The compound can be reduced to form corresponding thiols or sulfides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Thiols or Sulfides: Formed from reduction reactions.
Scientific Research Applications
Toluene-3,4-disulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of toluene-3,4-disulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The compound’s reactivity is primarily driven by the electron-withdrawing nature of the sulfonyl chloride groups, which enhances the electrophilicity of the carbon-sulfur bond .
Comparison with Similar Compounds
Toluene-2,4-disulfonyl chloride: Another isomer with sulfonyl chloride groups at the 2 and 4 positions.
Toluene-3,4-dithiol: A related compound where the sulfonyl chloride groups are replaced with thiol groups.
4-Methylbenzenesulfonyl chloride: A simpler derivative with only one sulfonyl chloride group.
Uniqueness: Toluene-3,4-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups, which significantly enhances its reactivity compared to compounds with only one sulfonyl chloride group. This makes it particularly useful in multi-step organic syntheses and industrial applications where high reactivity is required .
Properties
CAS No. |
26627-38-3 |
|---|---|
Molecular Formula |
C7H6Cl2O4S2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
4-methylbenzene-1,2-disulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)7(4-5)15(9,12)13/h2-4H,1H3 |
InChI Key |
BWJBYGKQBMETND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



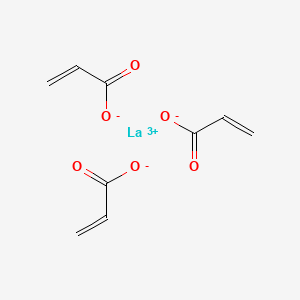
![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)

